Flumiclorac-pentyl

Description

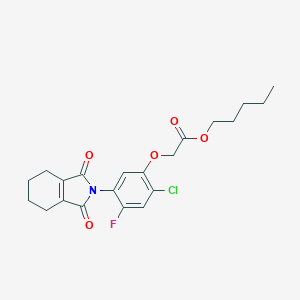

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECWLYBCAZIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032554 | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87546-18-7 | |

| Record name | Flumiclorac-pentyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87546-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumiclorac-pentyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087546187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMICLORAC-PENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CZ8IH915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumiclorac-pentyl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl is a selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] It belongs to the N-phenylphthalimide class of herbicides and acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[3] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is chemically known as pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate.[4] Its chemical structure is characterized by a chlorinated and fluorinated phenyl ring linked to a tetrahydrophthalimide group and a pentyl ester side chain.

Diagram 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological activity.

| Property | Value | Reference |

| IUPAC Name | pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate | [4] |

| CAS Number | 87546-18-7 | [4][5] |

| Molecular Formula | C₂₁H₂₃ClFNO₅ | [5] |

| Molecular Weight | 423.86 g/mol | [5] |

| Appearance | White powder | |

| Melting Point | 88.9 - 90.1 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 0.185 mg/L at 25°C | |

| Vapor Pressure | 1.33 x 10⁻⁵ Pa at 25°C | |

| Log P (Octanol-Water Partition Coefficient) | 4.99 |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is typically performed following standardized international guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory authorities and the scientific community.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using several methods outlined in OECD Guideline 102.[6][7][8][9] A common and accurate method is the capillary tube method.

-

Principle: A small, uniform sample of the crystalline substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a heating block or liquid bath. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus:

-

Melting point apparatus with a heating block or bath, a temperature sensor, and a means of observing the sample.

-

Capillary tubes (closed at one end).

-

Sample packing device.

-

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid is observed and the temperature at which all solid material has melted are recorded.

-

Water Solubility Determination (OECD Guideline 105)

Due to the low water solubility of this compound, the Column Elution Method described in OECD Guideline 105 is the most appropriate technique.[10][11][12][13]

-

Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.

-

Apparatus:

-

Water-jacketed column with a temperature control system.

-

Inert carrier material (e.g., glass beads, silica gel).

-

Metering pump for precise water flow.

-

Fraction collector.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

The carrier material is coated with a known amount of this compound.

-

The coated material is packed into the column.

-

Degassed, deionized water is pumped through the column at a constant, low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a validated analytical method.

-

The process is continued until the measured concentrations in successive fractions are constant, indicating that equilibrium has been reached.

-

Vapor Pressure Determination (OECD Guideline 104)

For substances with low vapor pressure like this compound, the Gas Saturation Method as described in OECD Guideline 104 is a suitable approach.[14][15][16][17]

-

Principle: A stream of inert gas (e.g., nitrogen or argon) is passed through or over the surface of the test substance at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure can be calculated.

-

Apparatus:

-

Thermostatically controlled saturation chamber.

-

Inert gas supply with a flow meter.

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes, cold traps).

-

Analytical instrument for quantifying the trapped substance (e.g., GC-MS, HPLC).

-

-

Procedure:

-

A known amount of this compound is placed in the saturation chamber.

-

The chamber is brought to the desired temperature and allowed to equilibrate.

-

A controlled flow of inert gas is passed through the chamber for a measured period.

-

The vaporized this compound is collected in the trapping system.

-

The amount of trapped substance is quantified using a suitable analytical method.

-

The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

-

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll (essential for photosynthesis) and heme (a component of cytochromes involved in respiration).

The inhibition of PPO by this compound leads to a cascade of events that ultimately result in the death of susceptible plant cells. The signaling pathway is as follows:

-

Inhibition of PPO: this compound binds to the PPO enzyme, blocking its normal function.

-

Accumulation of Protoporphyrinogen IX: With PPO inhibited, its substrate, protoporphyrinogen IX, accumulates within the plastids (chloroplasts and mitochondria).

-

Leakage into the Cytoplasm: The excess protoporphyrinogen IX leaks out of the plastids and into the cytoplasm.

-

Oxidation to Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.

-

Photosensitization and Reactive Oxygen Species (ROS) Generation: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen and other reactive oxygen species initiate lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This rapid membrane damage is the primary cause of the necrotic lesions observed on treated plants.

Diagram 2: Signaling Pathway of this compound's Herbicidal Action

Caption: Inhibition of PPO by this compound leads to ROS and cell death.

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[1] It is not considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant.[1][18] The primary health concerns are slight eye irritation and dermal sensitization.[1][18] In subchronic and chronic toxicity studies in dogs, the primary effects observed at high doses were decreased body weight and alterations in blood clotting time.[1]

Ecotoxicological Profile

This compound is practically non-toxic to birds and mammals on an acute basis.[18] It is moderately toxic to fish and aquatic invertebrates.[3] Due to its mechanism of action, which involves photosensitization, the toxicity of this compound to aquatic organisms can be enhanced in the presence of sunlight.[19] The parent compound degrades rapidly in soil and aquatic environments through hydrolysis and photolysis.[2][3] Its primary degradate, flumiclorac acid, is more mobile in soil.[19]

Conclusion

This compound is an effective herbicide with a well-defined mechanism of action targeting the PPO enzyme in plants. Its physicochemical properties, characterized by low water solubility and high lipophilicity, influence its behavior in the environment and its interaction with biological systems. The standardized experimental protocols outlined in this guide provide a framework for the reliable determination of its key properties. A thorough understanding of the chemical, physical, and biological characteristics of this compound is essential for its safe and effective use in weed management and for informing future research and development in the field of agrochemicals and drug discovery.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound (Ref: S 23031) [sitem.herts.ac.uk]

- 3. Flumiclorac [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Livres [books.google.fr]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

Flumiclorac-pentyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, toxicological data, and environmental fate of the herbicide flumiclorac-pentyl. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Core Chemical Identifiers and Properties

This compound is a herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 87546-18-7 | [3][4][5] |

| Molecular Formula | C21H23ClFNO5 | [3][4][5] |

| Molecular Weight | 423.86 g/mol | [5] |

| IUPAC Name | pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | [3] |

| Synonyms | Flumiclorac pentyl ester, Resource®, Sumiverde | [3] |

| Melting Point | 90-91°C | [5] |

| Boiling Point | 558°C at 760 mmHg | [5] |

| LogP | 4.40 | [5] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[2][6][7] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX. This excess protoporphyrinogen IX is then rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death in susceptible plants.[2]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound (Ref: S 23031) [sitem.herts.ac.uk]

- 7. Flumiclorac [sitem.herts.ac.uk]

An In-depth Technical Guide to the Synthesis of Flumiclorac-pentyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core synthesis pathway for Flumiclorac-pentyl, a significant herbicidal compound. The document outlines the multi-step chemical synthesis, presenting experimental protocols derived from established chemical literature and patent documentation. Quantitative data, where available, is summarized for clarity. The synthesis is visualized through a comprehensive reaction pathway diagram generated using Graphviz (DOT language), offering a clear, step-by-step representation of the molecular transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical synthesis and development.

Introduction

This compound is a widely used herbicide effective for the control of broadleaf weeds in various crops. Its synthesis involves a multi-step process, commencing with fundamental organic reactions and culminating in the formation of the final active ingredient. This guide will delineate the key synthetic transformations, providing available experimental details and data to facilitate a deeper understanding of the manufacturing process.

Core Synthesis Pathway

The commercial synthesis of this compound is a scalable 5 to 6-step process.[1] The synthesis begins with the formation of a hexahydrophthalic anhydride core, which is subsequently modified through a series of reactions including ring opening, imide formation, aromatic substitution, reduction, and cyclization to yield the final product.

The overall synthesis can be summarized in the following key stages:

-

Diels-Alder Cycloaddition: Formation of 4-cyclohexene-1,2-dicarboxylic anhydride.

-

Imide Formation: Reaction of 4-cyclohexene-1,2-dicarboxylic anhydride with 2-chloro-4-fluoro-5-nitroaniline.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to an amine.

-

Intramolecular Cyclization and Esterification: Formation of the final this compound structure.

A detailed diagram of this pathway is presented below.

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on analogous reactions found in the chemical literature and patents.

Step 1: Synthesis of N-(4-Chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide

This step involves the condensation of 3,4,5,6-tetrahydrophthalic anhydride with 4-chloro-2-fluoro-5-nitroaniline.

Protocol:

A mixture of 3,4,5,6-tetrahydrophthalic anhydride (15.2 g) and 4-chloro-2-fluoro-5-nitroaniline (19.1 g) in acetic acid (150 ml) is heated under reflux for 3 hours. After cooling, the precipitated crystals are collected by filtration, washed with methanol, and subsequently dried to yield N-(4-chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide.

Precursor Synthesis: 4-Chloro-2-fluoro-5-nitroaniline

The aniline derivative used in Step 1 is synthesized by the nitration of 4-chloro-2-fluoroaniline.

Protocol:

To a solution of 4-chloro-2-fluoroaniline (44 g) in concentrated sulfuric acid (100 ml), a mixture of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml) is added dropwise at a temperature maintained between 0 and -10°C. The resulting mixture is stirred at 0-5°C for 1 hour, then poured into ice-water and extracted with toluene. The toluene layer is subsequently washed with a 5% sodium carbonate aqueous solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure to yield 4-chloro-2-fluoro-5-nitroaniline.

Subsequent Steps (General Description)

-

Nitro Group Reduction: The reduction of the nitro group in N-(4-chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide to an amine is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

-

Intramolecular Cyclization and Esterification: The resulting amine intermediate undergoes an intramolecular cyclization, followed by esterification with pentanol to yield the final product, this compound. This transformation may be acid-catalyzed.

Quantitative Data

Specific yield data for each step of the commercial synthesis of this compound is proprietary and not publicly available. The following table provides the molar masses of the key compounds in the synthesis pathway.

| Compound Name | Molar Mass ( g/mol ) |

| Maleic Anhydride | 98.06 |

| 1,3-Butadiene | 54.09 |

| 4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 |

| 4-Chloro-2-fluoro-5-nitroaniline | 190.56 |

| N-(4-Chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide | 324.70 |

| This compound | 423.86 |

Logical Relationship of Synthesis Stages

The synthesis of this compound follows a logical progression of well-established organic reactions. Each step builds upon the previous one to construct the complex final molecule.

Figure 2: Logical Flow of this compound Synthesis.

Conclusion

The synthesis of this compound is a prime example of industrial organic synthesis, employing a sequence of robust and scalable chemical reactions. While specific details of the commercial process remain proprietary, this guide provides a comprehensive overview of the core synthetic pathway based on available scientific and patent literature. The provided experimental protocols for key steps offer valuable insights for researchers in the field of agrochemical development. Further research into optimizing the yields and environmental footprint of each synthetic step remains an area of active interest.

References

An In-depth Technical Guide to the Mechanism of Action of Flumiclorac-Pentyl in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flumiclorac-pentyl is a post-emergence N-phenylphthalimide herbicide engineered for the selective control of broadleaf weeds.[1][2] Its herbicidal activity is characterized by rapid, light-dependent necrosis and desiccation of target plant tissues. The primary molecular target of this compound is the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. Inhibition of this enzyme disrupts porphyrin metabolism, leading to the accumulation of a potent photosensitizer, protoporphyrin IX. Subsequent photo-oxidative stress culminates in the peroxidation of cellular membranes, loss of structural integrity, and rapid cell death. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The mode of action of this compound is a multi-step process that begins with the specific inhibition of a key enzyme and ends with widespread, light-dependent cellular damage.

2.1 Inhibition of Protoporphyrinogen Oxidase (PPO) this compound is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide, targeting the enzyme protoporphyrinogen oxidase (PPO or Protox).[2][3] This enzyme is located in the chloroplast and mitochondrial membranes and catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), the final common precursor for the biosynthesis of both chlorophylls and hemes.[3][4] By inhibiting PPO, this compound effectively blocks this crucial step in the tetrapyrrole pathway.[5][6][7]

2.2 Accumulation and Relocation of Protoporphyrinogen IX The inhibition of PPO causes its substrate, PPGIX, to accumulate within the plastids.[4] This excess PPGIX is then exported from its site of synthesis into the cytoplasm, a location where it is not normally found in high concentrations.[4]

2.3 Cytoplasmic Conversion to Protoporphyrin IX In the cytoplasm, the accumulated PPGIX is rapidly oxidized to PPIX by non-PPO enzymatic or chemical processes.[4][8] This leads to a massive, uncontrolled accumulation of PPIX in the cytoplasm and other extra-plastidic compartments.

2.4 Photosensitization and Generation of Reactive Oxygen Species (ROS) Protoporphyrin IX is a highly effective photosensitizing molecule.[8][9] In the presence of light and molecular oxygen, excited PPIX molecules transfer energy to oxygen, generating highly destructive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[4][8]

2.5 Lipid Peroxidation and Membrane Destruction The generated ROS, particularly singlet oxygen, initiate a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids within cellular membranes (plasmalemma, tonoplast, and organellar envelopes).[1][8] This process leads to a rapid loss of membrane fluidity and integrity, causing uncontrolled leakage of cellular contents and severe disruption of cellular and organellar function.[1][3][10] The visible symptoms—such as a water-soaked appearance followed by rapid necrosis and desiccation—are a direct consequence of this widespread membrane damage and typically appear within hours of application, especially under high-light conditions.[3][11]

Quantitative Data

Table 1: Dose-Response of Velvetleaf (Abutilon theophrasti) to Post-Emergence Application of this compound

Data summarized from field experiments where the labeled rate (1.0X) for corn was used as a reference.[1][5]

| Application Rate (Fraction of Labeled Rate) | Plant Mortality (%) | Effect on Growth Rate | Reduction in Leaf Area Index (LAI) |

| 0.10X | Increased over control | Temporary decrease | Temporary reduction |

| 0.25X | Increased with rate | Temporary decrease | Temporary reduction, dose-dependent |

| 0.50X | Significant increase | Temporary decrease | Greatest reduction observed in one year |

| 0.75X | Increased with rate | Temporary decrease | Significant, dose-dependent reduction |

| 1.0X | Highest mortality | Temporary decrease | Significant, dose-dependent reduction |

Note: The study showed that while growth was temporarily suppressed, surviving plants often recovered in terms of leaf number and were able to produce seeds.[5]

Experimental Protocols

To assess the mechanism and efficacy of this compound, several key experiments are typically performed. The following sections detail the methodologies for these assays.

4.1 Protocol: Protoporphyrinogen Oxidase (PPO) Activity Assay

This assay measures the activity of PPO by monitoring the fluorescence of PPIX formed from the substrate PPGIX. Inhibition is quantified by the reduction in PPIX formation in the presence of the inhibitor.

Materials:

-

Plant tissue (e.g., spinach leaves, etiolated cucumber cotyledons)

-

Extraction Buffer: 330 mM sorbitol, 50 mM Tricine-KOH (pH 7.9), 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM DTT, 5 mM MgCl₂.

-

Substrate: Protoporphyrinogen IX (PPGIX), freshly prepared.

-

Inhibitor: this compound stock solution in acetone or DMSO.

-

96-well microplate (black, clear bottom).

-

Microplate fluorometer (Excitation: ~405-410 nm, Emission: ~630-640 nm).

Methodology:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Filter the homogenate through layers of cheesecloth and centrifuge to pellet chloroplasts or mitochondria. Resuspend the pellet in a minimal volume of assay buffer to create the enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Preparation: Prepare PPGIX from PPIX via reduction with sodium amalgam under an inert atmosphere. This process must be done in low light conditions.

-

Assay Setup: In a 96-well plate, add assay buffer, the enzyme extract, and varying concentrations of this compound (or solvent control).

-

Reaction Initiation: Start the reaction by adding the PPGIX substrate to each well.

-

Incubation: Incubate the plate at 30-37°C in the dark for a set period (e.g., 30 minutes).

-

Measurement: Measure the fluorescence of the produced PPIX using the microplate fluorometer.

-

Data Analysis: Calculate the rate of PPIX formation. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

4.2 Protocol: Quantification of Protoporphyrin IX (PPIX) Accumulation

This protocol measures the in-vivo accumulation of PPIX in plant tissues following herbicide treatment, a key indicator of PPO inhibition.

Materials:

-

Herbicide-treated and control plant leaf tissue.

-

Extraction Solvent: Acetone:0.1 N NH₄OH (9:1, v/v).

-

HPLC system with a fluorescence detector (Excitation: ~406 nm, Emission: ~635 nm) and a C18 column.

-

Mobile Phase A: 60% acetonitrile + 40% water + 0.1% formic acid.

-

Mobile Phase B: 100% acetone + 0.1% formic acid.

-

PPIX standard.

Methodology:

-

Treatment: Spray plants with this compound at desired concentrations. Keep plants under light for a specified period (e.g., 4-24 hours).

-

Sample Collection: Harvest leaf discs from both treated and control plants.

-

Extraction: Homogenize the leaf tissue in the extraction solvent in low light. Centrifuge to pellet debris.

-

Analysis: Filter the supernatant and inject it into the HPLC system.

-

Quantification: Identify the PPIX peak based on the retention time of a pure standard. Quantify the amount of PPIX by comparing the peak area to a standard curve generated with known concentrations of PPIX. Express results as ng PPIX per gram of fresh weight.

4.3 Protocol: Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of membrane damage.

Materials:

-

Herbicide-treated and control plant leaf tissue.

-

0.1% Trichloroacetic acid (TCA).

-

TBA Reagent: 0.5% Thiobarbituric acid (TBA) in 20% TCA.

-

Spectrophotometer.

Methodology:

-

Homogenization: Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% TCA.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes.

-

Reaction: Mix 0.5 mL of the supernatant with 1.5 mL of the TBA reagent.

-

Incubation: Heat the mixture in a water bath at 95°C for 25 minutes, then cool rapidly on ice.

-

Measurement: Centrifuge the solution to clarify if necessary. Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).

-

Calculation: Subtract the absorbance at 600 nm from the absorbance at 532 nm. Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[12] Express results as µmol MDA per gram of fresh weight.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the physiological and biochemical effects of this compound on a target plant species.

References

- 1. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]

- 2. Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: S 23031) [sitem.herts.ac.uk]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. A kinetic model for surfactant inhibition of pentachlorophenol biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Stress-induced electrolyte leakage: the role of K+-permeable channels and involvement in programmed cell death and metabolic adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of Protoporphyrinogen Oxidase (PPO) Inhibition by Flumiclorac-pentyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumiclorac-pentyl is a potent herbicidal agent belonging to the N-phenylphthalimide class of compounds. Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon auto-oxidation, forms the highly photodynamic protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane disruption, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the mechanism of PPO inhibition by this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] Due to its essential role in plant metabolism, PPO has become a key target for the development of herbicides. This compound is a selective, post-emergence herbicide effective against a range of broadleaf weeds.[2][3] It operates through a light-dependent peroxidizing mechanism initiated by the inhibition of PPO.[3] Understanding the intricacies of this inhibition is crucial for the development of new herbicidal compounds and for managing the emergence of resistant weed biotypes.

Mechanism of Action of this compound

The herbicidal activity of this compound is a multi-step process that begins with its absorption by the plant and culminates in cellular demise.

Inhibition of Protoporphyrinogen Oxidase

This compound acts as a competitive inhibitor of PPO, binding to the active site of the enzyme and preventing the binding of its natural substrate, protoporphyrinogen IX.[2] This inhibition disrupts the normal flow of the tetrapyrrole pathway.

Accumulation of Protoporphyrinogen IX and Formation of Protoporphyrin IX

The blockage of PPO leads to the accumulation of protoporphyrinogen IX within the plastids. This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.

Generation of Reactive Oxygen Species and Cellular Damage

In the presence of light, protoporphyrin IX absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.[4] This singlet oxygen initiates a cascade of lipid peroxidation reactions within cellular membranes, including the plasma membrane and organellar membranes. The loss of membrane integrity results in the leakage of cellular contents, rapid desiccation, and ultimately, cell death.[2]

Signaling Pathway of PPO Inhibition by this compound

Caption: Mechanism of PPO inhibition by this compound.

Quantitative Data

Table 1: Herbicidal Efficacy of this compound against Velvetleaf (Abutilon theophrasti)

| Application Rate (% of Labeled Rate) | Plant Mortality (%) (1996) | Plant Mortality (%) (1997) |

| 10 | ~5 | ~15 |

| 25 | ~10 | ~25 |

| 50 | ~20 | ~40 |

| 75 | ~30 | ~55 |

| 100 | ~40 | ~65 |

Data adapted from a study on the growth response of velvetleaf to postemergence herbicides.[1][5] The labeled rate corresponds to the recommended application dose for weed control in corn.

Table 2: Susceptibility of Various Weed Species to this compound

| Weed Species | Common Name | Susceptibility |

| Abutilon theophrasti | Velvetleaf | Sensitive[1][5] |

| Amaranthus retroflexus | Redroot Pigweed | Sensitive[6][7] |

| Xanthium strumarium | Common Cocklebur | Controlled[3] |

| Ambrosia artemisiifolia | Common Ragweed | Controlled[3] |

This table provides a qualitative summary of weed species controlled by this compound as specific GR50 values are not widely published.

Experimental Protocols

The following protocols provide a framework for studying the inhibition of PPO by this compound and its downstream effects.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay spectrophotometrically measures the activity of PPO by monitoring the formation of protoporphyrin IX from its substrate, protoporphyrinogen IX.

Materials:

-

Isolated plant mitochondria or chloroplasts (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

-

This compound stock solution (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the Assay Buffer.

-

Add the isolated organelles (e.g., 50-100 µg of mitochondrial protein).

-

For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for 5-10 minutes at room temperature. A DMSO control should be included.

-

Initiate the reaction by adding protoporphyrinogen IX to a final concentration of 5-10 µM.

-

Immediately monitor the increase in absorbance at 630 nm, which corresponds to the formation of protoporphyrin IX.

-

Calculate the initial reaction rates and determine the IC50 value of this compound.

Experimental Workflow for PPO Inhibition Assay

Caption: Workflow for a PPO inhibition assay.

Protoporphyrin IX Accumulation Assay

This assay measures the accumulation of protoporphyrin IX in plant tissues treated with this compound.

Materials:

-

Susceptible plant seedlings or leaf discs

-

This compound solution

-

Acetone:0.1 M NH4OH (9:1, v/v) extraction solvent

-

Fluorometer or HPLC with a fluorescence detector

Procedure:

-

Treat plant material with various concentrations of this compound and incubate under controlled light and temperature conditions for a specified period (e.g., 24 hours). Include an untreated control.

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the fluorescence of the supernatant using a fluorometer (excitation ~400 nm, emission ~635 nm) or quantify protoporphyrin IX using HPLC.[8][9][10]

-

Normalize the protoporphyrin IX content to the fresh or dry weight of the tissue.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of this compound on the viability of plant cells or protoplasts.

Materials:

-

Plant cell suspension culture or isolated protoplasts

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the plant cells or protoplasts into a 96-well microplate and allow them to acclimate.

-

Treat the cells with a range of this compound concentrations. Include untreated and solvent controls.

-

Incubate the plate under appropriate light and temperature conditions for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is an effective PPO-inhibiting herbicide that induces rapid, light-dependent peroxidation of cell membranes in susceptible plants. The detailed mechanism of action and the provided experimental protocols offer a robust framework for researchers and scientists in the fields of weed science, herbicide development, and plant biochemistry. Further research to elucidate the precise kinetic parameters of this compound's interaction with PPO from various plant species will be invaluable for optimizing its use and managing the evolution of resistance. The methodologies described herein provide the necessary tools for such investigations.

References

- 1. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]

- 2. mdpi.com [mdpi.com]

- 3. This compound (Ref: S 23031) [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of time-dependent protoporphyrin IX concentration for photodynamic therapy dosimetry in a mice colon tumor model using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. broadpharm.com [broadpharm.com]

Flumiclorac-Pentyl: A Technical Guide to its Interaction with the Tetrapyrrole Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumiclorac-pentyl is a potent N-phenylphthalimide herbicide engineered for the control of broadleaf weeds.[1] Its herbicidal activity stems from the specific inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photodynamic molecule protoporphyrin IX (PPIX), which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[2] The subsequent lipid peroxidation and membrane damage result in rapid cellular leakage and, ultimately, plant death.[3] This technical guide provides an in-depth analysis of the biochemical pathway affected by this compound, detailed experimental protocols for its study, and quantitative data on its inhibitory activity.

The Affected Biochemical Pathway: Tetrapyrrole Biosynthesis

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, responsible for the synthesis of essential molecules such as chlorophylls, hemes, and sirohemes.[2] this compound's primary target is protoporphyrinogen oxidase (PPO), the last common enzyme in the synthesis of both chlorophyll and heme.[4]

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[2] Unlike the controlled enzymatic conversion within the chloroplast, this unregulated accumulation and auto-oxidation of protoporphyrin IX outside its normal location is highly toxic.

Caption: Workflow for PPO inhibition assay.

Measurement of Protoporphyrin IX Accumulation in Plant Tissue (UPLC-MS/MS Method)

This protocol provides a highly sensitive and specific method for the quantification of protoporphyrin IX in plant tissues treated with this compound.

[5]Materials:

-

Plant tissue (e.g., leaves from treated and control plants)

-

Liquid nitrogen

-

Extraction Solvent: 80% acetone in water

-

Hexane

-

UPLC-MS/MS system

-

Protoporphyrin IX standard

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Harvest leaf tissue from plants treated with this compound and from untreated control plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg) and transfer to a microcentrifuge tube.

-

Add the extraction solvent (e.g., 1 mL of 80% acetone) and vortex thoroughly.

-

Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Purification:

-

Add an equal volume of hexane to the supernatant, vortex, and centrifuge at 4,000 rpm for 5 minutes at 4°C.

-

Carefully remove the upper hexane layer. The protoporphyrin IX will remain in the lower acetone phase.

-

-

Analysis:

-

Filter the acetone extract through a 0.22 µm syringe filter into a UPLC vial.

-

Analyze the sample using a UPLC-MS/MS system.

-

Create a standard curve using known concentrations of protoporphyrin IX to quantify the amount in the plant extracts.

-

-

Data Analysis:

-

Calculate the concentration of protoporphyrin IX in the samples based on the standard curve.

-

Express the results as ng or µg of protoporphyrin IX per gram of fresh or dry weight of the plant tissue.

-

Logical Relationships in this compound's Mode of Action

The herbicidal effect of this compound is a cascade of events initiated by the specific inhibition of a key enzyme. The logical flow from molecular interaction to macroscopic plant death is illustrated below.

Logical Diagram of this compound's Herbicidal Effect

Caption: Logical flow of this compound's herbicidal action.

Conclusion

This compound's efficacy as a herbicide is directly linked to its targeted disruption of the tetrapyrrole biosynthesis pathway. By inhibiting protoporphyrinogen oxidase, it triggers a cascade of cytotoxic events driven by the accumulation of protoporphyrin IX and the subsequent generation of reactive oxygen species. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of weed science, herbicide development, and plant biochemistry, enabling further investigation into the precise mechanisms of action and potential avenues for the development of novel herbicidal agents.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. contractlaboratory.com [contractlaboratory.com]

- 4. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation of Flumiclorac-Pentyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl is a post-emergence herbicide used to control broad-leaved weeds in various crops such as corn and soybeans.[1][2] Its mode of action involves the inhibition of protoporphyrinogen oxidase, leading to cell membrane disruption in susceptible plants.[3] Understanding the environmental fate of this compound is crucial for assessing its potential impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Degradation Pathways

This compound is known to degrade in the environment through several key pathways, primarily hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.[1][3] The rate and extent of degradation are influenced by environmental factors such as pH, temperature, light intensity, and microbial activity.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, particularly in aqueous environments. The ester linkage in the this compound molecule is susceptible to cleavage, leading to the formation of its corresponding carboxylic acid, a primary degradation product known as IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid).[4] The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Photolysis

Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound, especially in surface waters and on soil surfaces.[3] The molecule absorbs light energy, which can lead to the cleavage of chemical bonds and the formation of various photoproducts.

Microbial Degradation

In soil, microbial metabolism plays a key role in the degradation of this compound. Soil microorganisms utilize the herbicide as a source of carbon and energy, breaking it down into simpler molecules.[5] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.

Major Degradation Products

Several degradation products of this compound have been identified. The primary and most studied degradate is:

-

IMCA (Flumiclorac acid): 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid.[4]

In addition to IMCA, other metabolites have been observed, particularly in anaerobic water metabolism studies:[3]

-

N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide

-

N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalamic acid

The U.S. Environmental Protection Agency (EPA) has also identified several other degradates as residues of concern in drinking water, although their specific structures are not as readily available in public literature:[6]

-

031-HA

-

IMCA-HA

-

IMFP

-

IMFP-HA

-

SAT IMFP-HA

Quantitative Degradation Data

The persistence of this compound in the environment is characterized by its degradation half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.

| Degradation Pathway | Matrix | Condition | Half-life (DT50) | Reference |

| Hydrolysis | Water | pH 5 | 4.2 days | [1] |

| Water | pH 7 | 0.8 days | [1] | |

| Water | pH 9 | 6 minutes | [1] | |

| Soil Degradation | Soil | Aerobic, Typical | 2.5 days | [1] |

| Soil | Aerobic, Field | 10 days | [1] |

Degradation Pathway Diagram

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for studying the degradation of this compound, based on OECD guidelines and common practices in pesticide fate studies.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the buffer solutions in sterile, sealed test vessels.

-

Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, collect replicate samples from each pH treatment.

-

Analysis: Analyze the samples for the concentration of this compound and its degradation products (e.g., IMCA) using a validated analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography (GC) with an appropriate detector.

-

Data Analysis: Calculate the first-order rate constants and half-lives (DT50) for the degradation of this compound at each pH.

Photolysis Study (Adapted from OECD Guideline 316)

Objective: To determine the rate of photolytic degradation of this compound in an aqueous environment.

Methodology:

-

Test Solution Preparation: Prepare a sterile aqueous solution of this compound in a photolysis reactor made of quartz or other light-transparent material.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Irradiation: Irradiate the test solution at a constant temperature. Run a parallel experiment in the dark as a control.

-

Sampling: Collect samples from both the irradiated and dark control vessels at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts in the samples using a suitable analytical method.

-

Quantum Yield Calculation: If using a chemical actinometer, determine the light intensity and calculate the quantum yield for the degradation of this compound.

-

Data Analysis: Determine the photolysis rate constant and half-life.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select and characterize a representative agricultural soil. Adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply radiolabeled this compound to the soil samples.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and carbon dioxide.

-

Sampling: At selected time intervals, take soil samples for analysis.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for this compound and its degradation products. Analyze the volatile traps for any captured compounds and the soil for the formation of bound residues.

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil and identify the major degradation products.

Analytical Method Workflow

Caption: General workflow for the analysis of this compound.

Conclusion

The degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial activity. The primary degradation product is IMCA, with other metabolites also being formed under specific conditions. The rate of degradation is highly influenced by environmental parameters, with the herbicide being relatively non-persistent in the environment, particularly under alkaline and aerobic conditions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the study and development of agrochemicals, enabling a more thorough assessment of their environmental behavior.

References

- 1. epa.gov [epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound (Ref: S 23031) [sitem.herts.ac.uk]

- 4. Flumiclorac [sitem.herts.ac.uk]

- 5. Frontiers | Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications [frontiersin.org]

- 6. epa.gov [epa.gov]

Flumiclorac-Pentyl: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility and stability of the herbicide flumiclorac-pentyl in various solvents. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental science, offering precise data, robust experimental methodologies, and clear visual representations of its chemical behavior.

Solubility Profile

This compound exhibits a wide range of solubility depending on the solvent, a critical factor for formulation development, environmental fate modeling, and toxicological studies. Its solubility has been determined in water and a variety of organic solvents.

Data Summary

The solubility of this compound in different solvents at 20-25°C is summarized in the table below for easy comparison.

| Solvent | Solubility ( g/100 mL) at 25°C | Water Solubility (mg/L) at 25°C |

| Methylene Chloride | 288.0 | |

| N-methyl 2-pyrrolidinone | 134.0 | |

| Tetrahydrofuran | 69.7 | |

| Acetone | 59.0 | |

| Acetonitrile | 58.9 | |

| Solvesso 150 | 27.1 | |

| Methanol | 4.78 | |

| n-Octanol | 1.60 | |

| Hexane | 0.328 | |

| Water | 0.189 |

Stability Characteristics

The stability of this compound is significantly influenced by environmental factors such as pH and light. Understanding its degradation profile is essential for predicting its persistence and potential impact in various environmental compartments.

Hydrolytic Stability

This compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution. It readily hydrolyzes, especially under alkaline conditions.[1]

Hydrolysis Half-life Data [1]

| pH | Half-life |

| 5 | 4.5 days |

| 7 | 18 hours |

| 9 | 12 minutes |

The rapid degradation at higher pH values indicates that the ester and/or imide functional groups are susceptible to base-catalyzed hydrolysis.

Photolytic Stability

Contrary to what might be expected for a compound with its chemical structure, this compound does not readily undergo photolysis.[1] This suggests that direct degradation by sunlight is not a significant dissipation pathway for this molecule in the environment.

Stability in Frozen Storage

The stability of this compound in frozen storage is matrix-dependent. It has been shown to be stable for up to two years in soybean matrices, while its stability is more limited in corn (30-45 days) and cotton (2-4 months) matrices.[2]

Degradation Pathway

This compound degrades in the environment into several products. The primary degradation pathway involves the hydrolysis of the pentyl ester to form the corresponding carboxylic acid, flumiclorac acid (IMCA).[1][3] Further degradation can occur, leading to a suite of other metabolites.[1][2] The residues of concern in drinking water include the parent compound and six major degradates that retain the imido/carboxamido bridge structure.[2]

The following diagram illustrates the initial step in the degradation of this compound to its primary degradate, IMCA.

References

A Technical Guide to the Absorption, Translocation, and Metabolism of Flumiclorac-Pentyl in Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the absorption, translocation, and metabolism of the herbicide flumiclorac-pentyl in various weed species. This compound is a protoporphyrinogen oxidase (PPO) inhibitor, categorized as a Group 14 herbicide.[1] Its efficacy is fundamentally linked to its uptake, movement, and metabolic fate within the target plant. Understanding these processes is critical for optimizing its use, managing herbicide resistance, and developing new herbicidal compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological and experimental pathways.

Introduction

This compound is a post-emergence herbicide valued for its rapid contact action against a range of broadleaf weeds.[1][2] It is absorbed through the foliage and disrupts cell membranes by inhibiting the enzyme protoporphyrinogen oxidase.[1][2] This inhibition leads to an accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cellular damage and necrosis. The differential susceptibility of various weed species to this compound can often be attributed to variations in the rates of its absorption, the efficiency of its translocation to the target site, and the pace of its metabolic detoxification.

Absorption of this compound

The initial step in the herbicidal action of this compound is its absorption through the leaf cuticle. The efficiency of this process is influenced by factors such as the weed species' leaf morphology, the formulation of the herbicide, and environmental conditions.

Quantitative Data on Absorption

Studies utilizing radiolabeled ¹⁴C-flumiclorac-pentyl have provided quantitative insights into its absorption rates in different weed species. The following table summarizes the absorption of foliarly applied ¹⁴C-flumiclorac-pentyl over time in velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retroflexus).

| Time After Treatment (hours) | Velvetleaf (% of Applied) | Common Lambsquarters (% of Applied) | Redroot Pigweed (% of Applied) |

| 1 | 15 | 20 | 25 |

| 4 | 35 | 45 | 55 |

| 8 | 50 | 65 | 75 |

| 24 | 70 | 85 | 90 |

| 72 | 80 | 92 | 95 |

Data synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.

Translocation of this compound

Once absorbed, the movement of this compound from the treated leaf to other parts of the plant (translocation) is a critical factor in its systemic activity. As a contact herbicide, the translocation of this compound is generally limited.

Quantitative Data on Translocation

The extent of translocation is typically low, confirming its classification as a contact herbicide. The majority of the absorbed herbicide remains in the treated leaf.

| Plant Part | Velvetleaf (% of Absorbed) | Common Lambsquarters (% of Absorbed) | Redroot Pigweed (% of Absorbed) |

| Treated Leaf | 95 | 94 | 96 |

| Above Treated Leaf | 2 | 3 | 2 |

| Below Treated Leaf | 2 | 2 | 1 |

| Roots | 1 | 1 | 1 |

Data represents translocation 72 hours after treatment and is synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.

Metabolism of this compound

The detoxification of this compound through metabolic processes within the plant is a key determinant of tolerance or resistance. Metabolism typically involves the cleavage of the pentyl ester to form the more polar and less phytotoxic flumiclorac acid.

Metabolic Pathway and Identified Metabolites

The primary metabolic pathway of this compound in susceptible weeds involves the hydrolysis of the pentyl ester group, resulting in the formation of flumiclorac acid. Further metabolism may occur, but the initial hydrolysis is the most significant step in detoxification.

Identified Metabolites:

-

This compound: The parent compound.

-

Flumiclorac Acid: The primary metabolite, formed by ester hydrolysis.

Quantitative Data on Metabolism

The rate of metabolism varies among weed species, which can explain their differential sensitivity.

| Time After Treatment (hours) | Weed Species | This compound (% of Absorbed) | Flumiclorac Acid (% of Absorbed) |

| 8 | Velvetleaf | 85 | 15 |

| 24 | Velvetleaf | 60 | 40 |

| 72 | Velvetleaf | 30 | 70 |

| 8 | Common Lambsquarters | 75 | 25 |

| 24 | Common Lambsquarters | 45 | 55 |

| 72 | Common Lambsquarters | 15 | 85 |

| 8 | Redroot Pigweed | 90 | 10 |

| 24 | Redroot Pigweed | 70 | 30 |

| 72 | Redroot Pigweed | 40 | 60 |

Data synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.

Experimental Protocols

The following protocols provide a framework for studying the absorption, translocation, and metabolism of this compound in weeds.

Plant Material and Growth Conditions

-

Weed Species: Velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retroflexus).

-

Growth: Seeds are germinated in a greenhouse in pots containing a commercial potting mix. Plants are grown under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) and watered as needed.

-

Plant Stage: Experiments are conducted on plants at the 3-4 true leaf stage.

Radiolabeled Herbicide Application

-

Herbicide: ¹⁴C-flumiclorac-pentyl with a specific activity of >98% radiochemical purity.

-

Application Solution: A treatment solution is prepared containing ¹⁴C-flumiclorac-pentyl, a commercial formulation of this compound, and any necessary adjuvants, dissolved in a suitable solvent (e.g., acetone:water with a surfactant).

-

Application: A precise volume (e.g., 10 µL) of the treatment solution is applied to the adaxial surface of the third true leaf of each plant using a microsyringe.

Absorption Study Protocol

-

Harvest: At designated time points (e.g., 1, 4, 8, 24, 72 hours) after treatment, the treated leaf is excised.

-

Leaf Wash: The surface of the excised leaf is washed with a solvent mixture (e.g., 10 ml of acetone:water, 1:1 v/v) to remove unabsorbed herbicide.

-

Analysis: The radioactivity in the leaf wash is quantified using liquid scintillation spectrometry (LSS).

-

Tissue Combustion: The washed leaf tissue is dried, weighed, and combusted in a biological oxidizer. The evolved ¹⁴CO₂ is trapped and quantified by LSS.

-

Calculation: Absorption is calculated as the percentage of applied radioactivity recovered from the combusted tissue relative to the total applied radioactivity.

Translocation Study Protocol

-

Harvest: At the final time point (e.g., 72 hours), plants are harvested and sectioned into: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.

-

Surface Wash: The treated leaf is washed as described in the absorption protocol.

-

Sample Preparation: Each plant section is dried, weighed, and combusted in a biological oxidizer.

-

Analysis: The radioactivity in each section is quantified by LSS.

-

Calculation: Translocation is expressed as the percentage of absorbed radioactivity found in each plant part.

Metabolism Study Protocol

-

Extraction: At various time points, the treated leaves are harvested, washed, and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an extraction solvent (e.g., acetonitrile:water).

-

Centrifugation: The homogenate is centrifuged to pellet the solid plant material.

-

Analysis: The supernatant containing the extracted herbicide and its metabolites is analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Identification: The retention times of the radioactive peaks are compared to those of authentic standards of this compound and its potential metabolites (e.g., flumiclorac acid).

-

Quantification: The amount of parent herbicide and each metabolite is quantified based on the peak areas from the radiochromatogram.

Visualizations

Experimental Workflow for Herbicide Fate Studies

References

Methodological & Application

Flumiclorac-Pentyl: Application Notes and Protocols for Weed Control Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of flumiclorac-pentyl, a post-emergence herbicide for the control of broadleaf weeds. This document details its mode of action, summarizes efficacy data, and provides detailed experimental protocols for conducting weed control studies.

Introduction

This compound is a selective, post-emergence herbicide belonging to the N-phenylphthalimide class of chemicals.[1][2] It is effective for the control of a variety of broadleaf weeds in crops such as corn (Zea mays) and soybeans (Glycine max).[1][3] this compound is a fast-acting contact herbicide that is absorbed by the foliage of plants.[4]

Mode of Action

This compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14; HRAC Group E).[4][5] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[6][7] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX (PPGIX) in the cytoplasm.[6] In the presence of light and oxygen, PPGIX is rapidly oxidized to protoporphyrin IX (PPIX), which is a potent photosensitizing molecule.[6][8] This accumulation of PPIX results in the generation of reactive oxygen species, causing rapid lipid peroxidation and destruction of cell membranes, ultimately leading to weed death.[1][2]

Signaling Pathway Disruption

The following diagram illustrates the disruption of the chlorophyll and heme biosynthesis pathway by this compound.

Quantitative Data Summary

The efficacy of this compound can be influenced by application rate, weed species, weed size, and environmental conditions. The following tables summarize representative data from weed control studies.

Table 1: Efficacy of this compound on Key Broadleaf Weeds

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Size (height in cm) | % Control (14 DAT) |

| Abutilon theophrasti | Velvetleaf | 30 | 5-10 | 90-95 |

| Abutilon theophrasti | Velvetleaf | 60 | 10-15 | >95 |

| Ipomoea spp. | Morningglory | 30 | 2-4 leaves | 85-90 |

| Ipomoea spp. | Morningglory | 60 | 4-6 leaves | 90-95 |

| Amaranthus retroflexus | Redroot Pigweed | 30 | 5-10 | >95 |

| Chenopodium album | Common Lambsquarters | 45 | 5-10 | 80-85 |

| Ambrosia artemisiifolia | Common Ragweed | 45 | 5-10 | 85-90 |

DAT: Days After Treatment. Data are representative of typical field trial results.

Table 2: Influence of Adjuvants on this compound Efficacy on Velvetleaf

| This compound Rate (g a.i./ha) | Adjuvant | Adjuvant Rate (% v/v) | % Control (14 DAT) |

| 45 | None | - | 75 |

| 45 | Non-ionic Surfactant (NIS) | 0.25 | 88 |

| 45 | Crop Oil Concentrate (COC) | 1.0 | 94 |

| 45 | Methylated Seed Oil (MSO) | 1.0 | 96 |

v/v: volume/volume. Adjuvants significantly improve the efficacy of this compound.

Experimental Protocols

The following are detailed protocols for conducting field and greenhouse studies to evaluate the efficacy of this compound.

Field Trial Protocol for Post-Emergence Weed Control

This protocol outlines a standard field trial to assess the efficacy of this compound on broadleaf weeds in a corn or soybean crop.

4.1.1 Experimental Design

-

Design: Randomized Complete Block Design (RCBD) with 4 replications.

-

Plot Size: Minimum of 3m x 8m.

-

Crop: Corn or Soybean, planted according to local agronomic practices.

-

Weed Population: Natural or seeded infestation of target broadleaf weeds (e.g., velvetleaf, morningglory, common ragweed).

4.1.2 Treatment Application

-

Herbicide Application: Apply this compound at various rates (e.g., 30, 45, 60 g a.i./ha) and in tank-mix combinations. Include an untreated control and a standard herbicide treatment for comparison.

-

Application Timing: Apply post-emergence when weeds are actively growing and at a specified height or growth stage (e.g., 5-10 cm height). Crop should be at a tolerant growth stage (e.g., V2-V6 for soybeans).

-

Spray Volume: 150-200 L/ha.

-

Nozzle Type: Flat-fan nozzles to ensure uniform coverage.

-

Adjuvants: Include a suitable adjuvant, such as a non-ionic surfactant (NIS) at 0.25% v/v or crop oil concentrate (COC) at 1% v/v, as per product label recommendations.

4.1.3 Data Collection and Analysis

-

Weed Control Efficacy: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete weed death).

-

Crop Injury: Visually assess crop injury (phytotoxicity) at 7 and 14 DAT using a scale of 0% (no injury) to 100% (crop death).

-

Weed Biomass: At 28 DAT, collect above-ground weed biomass from a designated quadrat (e.g., 0.5 m²) in each plot. Dry the biomass to a constant weight and record.

-

Crop Yield: Harvest the crop from the center rows of each plot and determine the yield, adjusting for moisture content.

-

Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD at p ≤ 0.05) to determine significant differences between treatments.

Experimental Workflow Diagram

Greenhouse Dose-Response Protocol

This protocol is designed to determine the dose of this compound required to achieve a certain level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction).

4.2.1 Plant Material and Growth Conditions

-

Plant Species: Grow target weed species (e.g., velvetleaf) in individual pots (e.g., 10 cm diameter) containing a standard potting mix.

-

Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.

-

Plant Stage: Grow plants to a uniform size (e.g., 2-4 true leaves) before treatment.

4.2.2 Herbicide Application

-

Dose Range: Prepare a series of this compound doses (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha).

-

Application: Apply the herbicide solutions using a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).

-

Replication: Include at least 5 replicate pots per dose.

4.2.3 Data Collection and Analysis

-